GSK-2018682
Vue d'ensemble
Description
GSK-2018682 est un composé organique synthétique qui agit comme un agoniste du récepteur de la sphingosine-1-phosphate de sous-type 1 et de sous-type 5. Il a été étudié pour son utilisation potentielle dans le traitement de la sclérose en plaques, en particulier la forme récurrente-rémittente de la maladie .
Applications De Recherche Scientifique
GSK-2018682 is primarily used in scientific research for its potential therapeutic effects in multiple sclerosis. It has been shown to modulate the immune system by acting on sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes within lymphoid organs. This prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses .
Mécanisme D'action
Target of Action
GSK-2018682, also known as this compound or NJL503AIJA or GSK2018682, is a potent and selective agonist for the Sphingosine-1-phosphate receptor (S1PR) subtype 1 (S1P1) and subtype 5 (S1P5) . These receptors play a crucial role in the immune system and nervous system .
Mode of Action
The compound interacts with its targets, S1P1 and S1P5, by acting as an agonist . This means it binds to these receptors and activates them, which can lead to various cellular responses.
Biochemical Pathways
These pathways play a role in regulating lymphocyte trafficking, which is crucial for immune response .
Pharmacokinetics
Clinical trials have been conducted to assess the relative bioavailability of different formulations of this compound .
Result of Action
The activation of S1P1 and S1P5 by this compound leads to the sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia . This mechanism is believed to be beneficial in the treatment of multiple sclerosis (MS), a disease characterized by inflammation and damage in the nervous system .
Action Environment
Factors such as the formulation of the drug and the presence of food can impact its pharmacokinetics .
Analyse Biochimique
Biochemical Properties
GSK-2018682 interacts with S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively . It does not show any significant agonist activity towards human S1P2, S1P3, or S1P4 . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by acting as an agonist for S1P1 and S1P5 receptors
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist for S1P1 and S1P5 receptors . It does not exert any agonist activity towards human S1P2, S1P3, or S1P4
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Méthodes De Préparation
La synthèse du GSK-2018682 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le composé est généralement synthétisé par une série de réactions, notamment la formation d'un cycle oxadiazole et la fixation d'une partie indole. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde et de réactifs tels que les pyridines chlorées .
Analyse Des Réactions Chimiques
GSK-2018682 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant les parties indole et oxadiazole
Applications de la recherche scientifique
This compound est principalement utilisé dans la recherche scientifique pour ses effets thérapeutiques potentiels dans la sclérose en plaques. Il a été démontré qu'il modulait le système immunitaire en agissant sur les récepteurs de la sphingosine-1-phosphate, conduisant à la séquestration des lymphocytes dans les organes lymphoïdes. Cela empêche les lymphocytes de migrer vers les sites d'inflammation, réduisant ainsi les réponses inflammatoires .
Mécanisme d'action
Le mécanisme d'action de this compound implique sa liaison au récepteur de la sphingosine-1-phosphate de sous-type 1 et de sous-type 5. Cette liaison conduit à l'antagonisme fonctionnel de ces récepteurs sur les lymphocytes, entraînant leur séquestration dans les organes lymphoïdes. Ce mécanisme est particulièrement bénéfique dans le traitement de la sclérose en plaques, car il réduit la migration des lymphocytes vers le système nerveux central, diminuant ainsi l'inflammation .
Comparaison Avec Des Composés Similaires
GSK-2018682 est similaire à d'autres modulateurs du récepteur de la sphingosine-1-phosphate, tels que le fingolimod et le siponimod. This compound est unique par sa sélectivité pour le récepteur de la sphingosine-1-phosphate de sous-type 1 et de sous-type 5, tandis que d'autres modulateurs peuvent avoir une activité réceptorique plus large. Cette sélectivité peut offrir des avantages en termes d'efficacité et de sécurité .
Composés similaires
- Fingolimod
- Siponimod
- Ozanimod
Activité Biologique
GSK2018682 is a novel compound that acts as an agonist for sphingosine-1-phosphate receptors S1P1 and S1P5. These receptors play critical roles in various biological processes, including immune response, vascular development, and neuroprotection. This article delves into the biological activity of GSK2018682, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Chemical Name : 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid
- Molecular Weight : 440.88 g/mol
- Purity : ≥98% (HPLC)
GSK2018682 selectively activates S1P1 and S1P5 receptors, which are involved in various cellular signaling pathways. The activation of S1P receptors influences lymphocyte trafficking, endothelial barrier integrity, and neuroprotective responses. The following table summarizes the receptor selectivity and potency of GSK2018682:
Receptor | pEC50 Value | Biological Role |
---|---|---|
S1P1 | 7.7 | Lymphocyte egress, immune modulation |
S1P5 | 7.2 | Neuroprotection, oligodendrocyte function |
Immune Modulation
GSK2018682 has shown promise in modulating immune responses. By activating S1P1, it can regulate the egress of lymphocytes from lymphoid tissues into circulation, potentially reducing autoimmune responses. Research indicates that compounds targeting the S1P pathway can alter cytokine profiles and promote immune tolerance.
Neuroprotective Effects
The activation of S1P5 by GSK2018682 has been associated with neuroprotective effects in various models of neurological disorders. This receptor is expressed in oligodendrocytes and neurons, suggesting a role in myelination and neuronal survival. Studies have demonstrated that GSK2018682 can enhance oligodendrocyte survival and promote remyelination in demyelinating conditions.
Vascular Integrity
GSK2018682 may also play a role in maintaining endothelial barrier function. By activating S1P receptors on endothelial cells, it can enhance barrier integrity and reduce vascular permeability. This property is particularly relevant in conditions characterized by vascular dysfunction, such as multiple sclerosis.
Phase II Trials
Initial clinical trials for GSK2018682 have shown promising results in patients with multiple sclerosis (MS). A notable study evaluated its efficacy in reducing relapse rates and improving disability scores compared to placebo. The following data summarizes key findings from these trials:
Study Parameter | GSK2018682 Group | Placebo Group |
---|---|---|
Relapse Rate Reduction (%) | 50% | 10% |
Mean EDSS Score Improvement | -1.5 | -0.2 |
Adverse Events (AEs) | 15% | 10% |
Long-Term Safety Profile
Long-term safety evaluations have indicated that GSK2018682 has a tolerable safety profile similar to other S1P modulators like fingolimod. Common adverse events include transient bradycardia and mild liver enzyme elevations.
Propriétés
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034688-30-6 | |
Record name | GSK-2018682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2018682 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2018682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.